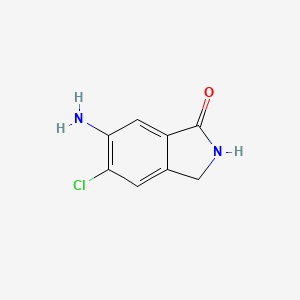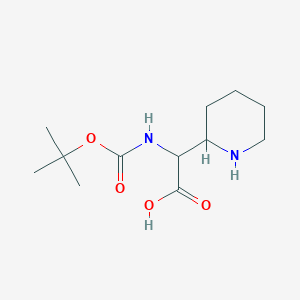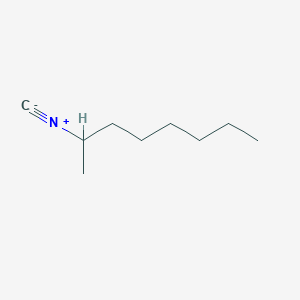
6-Amino-5-chloro-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-chloro-1-isoindolinone is a heterocyclic compound that features an isoindolinone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of both amino and chloro substituents on the isoindolinone ring makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-chloro-1-isoindolinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-nitrobenzaldehyde with ammonia or an amine source, followed by reduction of the nitro group to an amino group. The reaction conditions often require the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of 6-Amino-5-chloro-1-isoindolinone may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products. The scalability of the synthetic route is crucial for industrial applications, and methods such as high-pressure hydrogenation may be employed for efficient reduction of the nitro group.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-chloro-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon or Raney nickel are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated isoindolinone.
Substitution: Formation of various substituted isoindolinone derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-5-chloro-1-isoindolinone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-Amino-5-chloro-1-isoindolinone exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary, but often include key enzymes or receptors that play a role in disease progression.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-isoindolinone: Lacks the amino group, making it less versatile for certain synthetic applications.
6-Amino-1-isoindolinone:
5,6-Dichloro-1-isoindolinone: Contains an additional chloro group, which can influence its chemical properties and reactivity.
Uniqueness
6-Amino-5-chloro-1-isoindolinone is unique due to the presence of both amino and chloro substituents on the isoindolinone ring
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-amino-5-chloro-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3,10H2,(H,11,12) |
InChI Key |
NHUAOBIEFUMPMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethoxy)oxane](/img/structure/B13911284.png)
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B13911288.png)




![tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13911308.png)

![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octane bromide](/img/structure/B13911326.png)
![1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene](/img/structure/B13911327.png)
![2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)


